4-Amino-5-cyano-2-hydroxybenzoic acid 4-Amino-5-cyano-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 72817-93-7
VCID: VC6929186
InChI: InChI=1S/C8H6N2O3/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-2,11H,10H2,(H,12,13)
SMILES: C1=C(C(=CC(=C1C(=O)O)O)N)C#N
Molecular Formula: C8H6N2O3
Molecular Weight: 178.147

4-Amino-5-cyano-2-hydroxybenzoic acid

CAS No.: 72817-93-7

Cat. No.: VC6929186

Molecular Formula: C8H6N2O3

Molecular Weight: 178.147

* For research use only. Not for human or veterinary use.

4-Amino-5-cyano-2-hydroxybenzoic acid - 72817-93-7

Specification

CAS No. 72817-93-7
Molecular Formula C8H6N2O3
Molecular Weight 178.147
IUPAC Name 4-amino-5-cyano-2-hydroxybenzoic acid
Standard InChI InChI=1S/C8H6N2O3/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-2,11H,10H2,(H,12,13)
Standard InChI Key IEBSIOLXESUWCZ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1C(=O)O)O)N)C#N

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 4-amino-5-cyano-2-hydroxybenzoic acid, reflects the positions of its functional groups:

  • Amino group at position 4

  • Cyano group at position 5

  • Hydroxyl group at position 2

  • Carboxylic acid at position 1

Molecular Formula and Weight

PropertyValue
Molecular formulaC₈H₅N₃O₃
Molecular weight191.15 g/mol
CAS Registry NumberNot widely reported

The electron-withdrawing cyano and carboxylic acid groups create regions of electron deficiency, while the hydroxyl and amino groups contribute hydrogen-bonding capabilities. This polarity profile suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers at alkaline pH.

Synthesis Strategies

While no direct synthesis protocols for 4-amino-5-cyano-2-hydroxybenzoic acid are documented in the provided sources, plausible routes can be extrapolated from methods used for analogous hydroxybenzoic acid derivatives:

Hypothetical Synthetic Pathway

  • Nitration and Reduction:

    • Nitration of 2-hydroxybenzoic acid at position 5, followed by reduction to introduce an amino group.

    • Example reagent: HNO₃/H₂SO₄ for nitration; H₂/Pd-C for reduction.

  • Cyanation:

    • Introduction of the cyano group via a Sandmeyer reaction or nucleophilic substitution.

    • Example reagent: CuCN/KCN under heated conditions.

  • Protection/Deprotection:

    • Use of protective groups (e.g., acetyl for -OH) to prevent undesired side reactions during functionalization.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents on the aromatic ring.

  • Stability: The amino group may require protection during cyanation to avoid side reactions.

Physicochemical Properties

Spectral Characteristics (Predicted)

TechniqueKey Features
IR Spectroscopy-OH stretch (~3200 cm⁻¹), -CN (~2240 cm⁻¹), -COOH (~1700 cm⁻¹)
¹H NMRAromatic protons (δ 6.5–8.5 ppm), -NH₂ (δ ~5.5 ppm, broad)
¹³C NMRCarboxylic acid carbon (δ ~170 ppm), cyano carbon (δ ~120 ppm)

Thermal Stability

  • Likely decomposes above 200°C due to the presence of multiple functional groups.

  • Differential scanning calorimetry (DSC) would reveal endothermic peaks corresponding to decomposition.

Biological Activity and Applications

Comparative Bioactivity (Theoretical)

ActivityLikely Potency (vs. Salicylic Acid)Rationale
AntimicrobialHigherEnhanced hydrogen-bonding capacity
Anti-inflammatoryModerateSteric hindrance from cyano group

Industrial and Materials Science Applications

Dye and Pigment Synthesis

  • The conjugated π-system and electron-withdrawing groups could enable absorption in the visible spectrum (λₘₐₓ ~400–500 nm).

  • Potential for creating azo dyes via diazotization of the amino group.

Coordination Chemistry

  • The compound may act as a polydentate ligand, binding to metal ions through:

    • Carboxylic acid (-COOH)

    • Amino (-NH₂)

    • Hydroxyl (-OH)

Example Complexation Reaction

4-Amino-5-cyano-2-hydroxybenzoic acid+Fe3+[Fe(L)₃]3+(L = ligand)\text{4-Amino-5-cyano-2-hydroxybenzoic acid} + \text{Fe}^{3+} \rightarrow \text{[Fe(L)₃]}^{3+} \quad (\text{L = ligand})

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